WHO-TEF Value of 0.01: 30-Fold Lower Potency than 2,3,4,7,8-PeCDF, Equivalent to HpCDD Isomers
1,2,3,4,6,7,8-Heptachlorodibenzofuran has an assigned WHO-TEF of 0.01 for human risk assessment [1]. This value is 30-fold lower than the 0.3 TEF assigned to 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a frequently encountered and highly potent PCDF [2]. It is also 3-fold lower than the 0.03 TEF of 1,2,3,7,8-pentachlorodibenzofuran (1,2,3,7,8-PeCDF) [2]. Notably, it is identical to the TEF of its isomer 1,2,3,4,7,8,9-HpCDF and to 1,2,3,4,6,7,8-HpCDD, but 33-fold higher than the 0.0003 TEF of octachlorodibenzofuran (OCDF) [1]. Therefore, in any Toxic Equivalency (TEQ) calculation, this congener contributes 100× less toxicity per unit mass than 2,3,7,8-TCDD.
| Evidence Dimension | Toxic Equivalency Factor (WHO-TEF) for human risk assessment |
|---|---|
| Target Compound Data | 0.01 |
| Comparator Or Baseline | 2,3,4,7,8-PeCDF (TEF=0.3); 1,2,3,7,8-PeCDF (TEF=0.03); 1,2,3,4,7,8,9-HpCDF (TEF=0.01); OCDF (TEF=0.0003); 2,3,7,8-TCDD (TEF=1.0) |
| Quantified Difference | 30-fold lower than 2,3,4,7,8-PeCDF; 3-fold lower than 1,2,3,7,8-PeCDF; identical to 1,2,3,4,7,8,9-HpCDF; 33-fold higher than OCDF; 100-fold lower than 2,3,7,8-TCDD |
| Conditions | WHO 2005 reevaluation consensus TEF values for human risk assessment based on unweighted REP distributions and expert judgment |
Why This Matters
Procurement of the correct congener is essential for accurate TEQ calculation; substituting with a higher-TEF congener (e.g., 2,3,4,7,8-PeCDF) would overestimate toxicity by 30-fold, while substitution with OCDF would underestimate by 33-fold.
- [1] National Center for Biotechnology Information. (2014). Table 4-2: World Health Organization Toxicity Equivalence Factors (TEFs) for Dioxin-Like Chemicals. In Veterans and Agent Orange: Update 2012. National Academies Press (US). View Source
- [2] Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241. View Source
